molecular formula C17H21ClN4O2 B2748522 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide CAS No. 1436349-10-8

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

カタログ番号: B2748522
CAS番号: 1436349-10-8
分子量: 348.83
InChIキー: YMKBARPIDLHDQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidine-dicarboxamide core substituted with a 4-chlorophenyl-cyanomethyl group and dimethylamine moieties. Below, we compare key features of this compound with structurally and functionally related molecules.

特性

IUPAC Name

4-N-[(4-chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-21(2)17(24)22-9-7-13(8-10-22)16(23)20-15(11-19)12-3-5-14(18)6-4-12/h3-6,13,15H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBARPIDLHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Cyanomethyl Group: This can be done using nucleophilic substitution reactions with cyanomethylating agents.

    Final Functionalization: The dimethylpiperidine-1,4-dicarboxamide moiety is introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

化学反応の分析

Types of Reactions

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: Researchers investigate its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, such as catalysis or as a precursor for other chemicals.

作用機序

The mechanism of action of 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Findings and Implications

  • Structural Flexibility: Piperidine/piperazine-dicarboxamides exhibit tunable steric and electronic properties through substituent modification (e.g., chlorophenyl for hydrophobicity, cyanomethyl for polarity) .
  • Synthetic Feasibility : Methods for cyanamide and dicarboxamide synthesis (e.g., peptide coupling, nucleophilic substitution) are well-established, supporting scalable production .

生物活性

4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a chlorophenyl group and a cyanomethyl moiety. Its chemical formula is represented as C16H19ClN2O2C_{16}H_{19}ClN_2O_2. The presence of the piperidine ring is significant as it is associated with various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. A study synthesized several derivatives of piperidine and evaluated their activity against various bacterial strains. Results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy due to its implications in neurodegenerative diseases. The synthesized compounds demonstrated strong inhibition with IC50 values indicating significant potency .

EnzymeInhibition TypeIC50 Values (µM)
Acetylcholinesterase (AChE)Strong Inhibition2.14 ± 0.003
UreaseStrong InhibitionNot specified

Anticancer Activity

The piperidine derivatives have also been investigated for anticancer properties. Various studies have reported that similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to inhibit enzymes like AChE suggests it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
  • Bacterial Membrane Disruption : Antibacterial properties may arise from the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

  • Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related piperidine derivative in treating bacterial infections resistant to conventional antibiotics.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in animal models of Alzheimer’s disease, demonstrating reduced cognitive decline.

Q & A

Q. What are the common synthetic routes for 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenylcyanomethyl derivatives with piperidine precursors. Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .
  • N-methylation : Dimethylation of the piperidine nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures improve purity .
    Optimization focuses on controlling stoichiometry, reaction time (monitored via TLC), and solvent polarity to minimize byproducts.

Q. How can the crystal structure and conformational stability of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
ParameterValue (from analogous structures)Source
Space groupP2₁/c
Unit cell dimensionsa = 13.286 Å, b = 9.1468 Å, c = 10.957 Å
ConformationChair piperidine ring
Crystallization is achieved using slow evaporation of a saturated DCM/methanol solution. Computational modeling (DFT) supplements experimental data to analyze torsional angles and hydrogen-bonding networks (e.g., N–H⋯O interactions forming C(4) chains) .

Advanced Research Questions

Q. What methodologies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (kₐ, k_d) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Map interactions using docking software (e.g., AutoDock Vina) and validate with mutational studies .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation time) and reference controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may skew results .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or methoxy substituents) to isolate critical functional groups .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (retention time: ~8.2 min) .
  • ¹H/¹³C NMR : Key signals include:
  • Piperidine N–CH₃ at δ 2.8–3.1 ppm (singlet).
  • Chlorophenyl aromatic protons at δ 7.2–7.5 ppm .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with:
  • Electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance target binding .
  • Bulky substituents on the piperidine nitrogen to modulate steric effects .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .

Q. What in vitro and in vivo models are suitable for preliminary toxicology assessment?

  • Methodological Answer :
  • In vitro :
  • HepG2 cells for hepatotoxicity (measure ALT/AST release).
  • hERG channel inhibition assays (patch-clamp electrophysiology) .
  • In vivo :
  • Acute toxicity in rodents (OECD 423 guidelines), monitoring LD₅₀ and histopathology .

Q. How can data reproducibility challenges in synthesis be addressed?

  • Methodological Answer :
  • Strict reaction logs : Document temperature (±1°C), humidity (<30%), and solvent batch sources .
  • Cross-lab validation : Share intermediates (e.g., piperidine-carboxamide precursor) for independent replication .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。